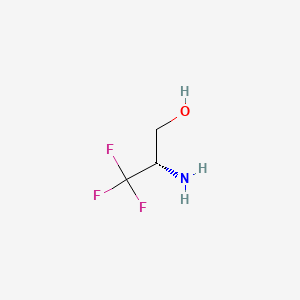
tert-Pentyl-d6 Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Pentyl-d6 Chloride, also known as 2-Chloro-2-methylbutane-d6, is a deuterated compound with the molecular formula C5H5D6Cl and a molecular weight of 112.63 g/mol . This compound is an isotopically labeled analogue of tert-Pentyl Chloride, which is commonly used in various organic synthesis applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Pentyl-d6 Chloride can be synthesized through the reaction of tert-Pentyl alcohol with deuterated hydrochloric acid (DCl). The reaction typically involves the following steps:
Reaction Setup: tert-Pentyl alcohol is mixed with deuterated hydrochloric acid in a separatory funnel.
Separation: The mixture is allowed to separate into layers, with the organic layer containing this compound.
Purification: The organic layer is purified through distillation to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product, making it suitable for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Pentyl-d6 Chloride primarily undergoes nucleophilic substitution reactions. The most common type of reaction is the unimolecular nucleophilic substitution (SN1) reaction .
Common Reagents and Conditions
Reagents: Deuterated hydrochloric acid (DCl), deuterated solvents.
Conditions: Room temperature, separation using a separatory funnel, and purification through distillation.
Major Products
The major product of the reaction involving this compound is this compound itself, with deuterium atoms incorporated into the molecule. This product is used as a starting material in various organic synthesis applications .
Applications De Recherche Scientifique
tert-Pentyl-d6 Chloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Mécanisme D'action
The mechanism of action of tert-Pentyl-d6 Chloride involves its participation in nucleophilic substitution reactions. The compound undergoes an SN1 reaction, where the chloride ion is replaced by a nucleophile. The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by the nucleophile to form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Pentyl Chloride: The non-deuterated analogue of tert-Pentyl-d6 Chloride, used in similar applications but without isotopic labeling.
tert-Butyl Chloride: Another alkyl chloride used in organic synthesis, but with a different carbon skeleton.
tert-Amyl Chloride: Similar to tert-Pentyl Chloride but with a different arrangement of carbon atoms.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications where tracking and analysis of deuterium atoms are required. This isotopic labeling provides insights into reaction mechanisms and pathways that are not possible with non-labeled compounds .
Propriétés
Numéro CAS |
89603-08-7 |
|---|---|
Formule moléculaire |
C5H11Cl |
Poids moléculaire |
112.63 |
Nom IUPAC |
2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane |
InChI |
InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3/i2D3,3D3 |
Clé InChI |
CRNIHJHMEQZAAS-XERRXZQWSA-N |
SMILES |
CCC(C)(C)Cl |
Synonymes |
1,1-Dimethylpropyl-d6 Chloride; 2-Chloro-2-methylbutane-d6; 2-Methyl-2-chlorobutane-d6; NSC 7900-d6; tert-Amyl Chloride-d6; 2-Chloro-2-methylbutane-d6; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


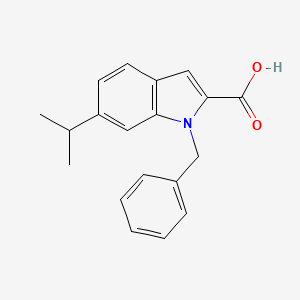
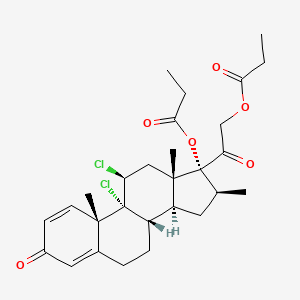
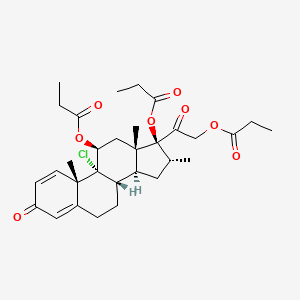
![7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole](/img/structure/B569608.png)
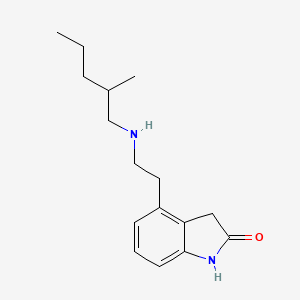
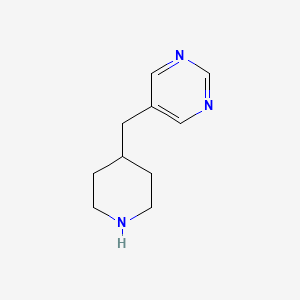
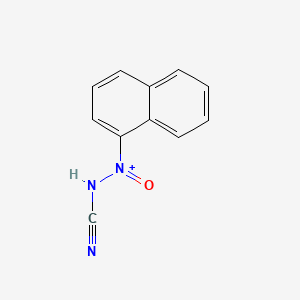
![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)
